2-Bromo-5-hydroxybenzoic acid
Overview
Description
2-Bromo-5-hydroxybenzoic acid is a chemical compound with the molecular formula C7H5BrO3 . It has an average mass of 217.017 Da and a monoisotopic mass of 215.942200 Da . It is used as a reagent in the synthesis and biological activities of some new dibenzopyranones and dibenzopyrans as estrogen receptor agonists and antagonists .
Synthesis Analysis
The synthesis of 2-Bromo-5-hydroxybenzoic acid involves refluxing it with aluminum chloride in chlorobenzene for 2.5 hours . After cooling, the reaction solution is transferred to ice water and extracted three times with diethyl ether .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-hydroxybenzoic acid consists of 7 carbon atoms, 5 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The InChI key for this compound is HTCSAMJZDHWTKD-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Bromo-5-Hydroxyphenylboronic Acid serves as a reagent in the synthesis and biological activities of some new dibenzopyranones and dibenzopyrans . These compounds act as estrogen receptor agonists and antagonists, indicating potential anti-osteoporotic, anti-uterotropic, and anti-implantation activities .Physical And Chemical Properties Analysis
2-Bromo-5-hydroxybenzoic acid has a molecular weight of 217.02 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved resources.Scientific Research Applications
Degradation by Pseudomonas Aeruginosa
2-Bromo-5-hydroxybenzoic acid is studied in the context of degradation by bacteria. For instance, a strain of Pseudomonas aeruginosa, designated 2-BBZA, was found to degrade various 2-halobenzoates, including 2-bromo-5-hydroxybenzoic acid. This study indicates the potential of these bacteria in bioremediation and the degradation of environmental contaminants (Higson & Focht, 1990).
Herbicide Resistance in Transgenic Plants
Research has also explored the conversion of bromoxynil (a herbicide) into 2-bromo-5-hydroxybenzoic acid for herbicide resistance. A bacterial detoxification gene was used in transgenic tobacco plants, demonstrating a successful approach to achieving herbicide resistance by introducing a novel catabolic detoxification gene (Stalker, McBride & Malyj, 1988).
Metabolic Pathways in Drug Studies
While specific to different but structurally related compounds, studies on the metabolic pathways of certain psychoactive drugs indicate the formation of similar compounds to 2-bromo-5-hydroxybenzoic acid. These insights can be valuable in understanding the metabolic pathways and potential toxic effects of related compounds (Carmo et al., 2005).
Synthetic Approaches
Research into synthetic methods for derivatives of hydroxybenzoic acid, including those similar to 2-bromo-5-hydroxybenzoic acid, provides insights into the chemical synthesis and potential applications of these compounds in various fields, such as pharmaceuticals and materials science (Cavill, 1945).
Safety And Hazards
Safety data indicates that 2-Bromo-5-hydroxybenzoic acid may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
2-bromo-5-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCSAMJZDHWTKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482339 | |
Record name | 2-Bromo-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-hydroxybenzoic acid | |
CAS RN |
58380-11-3 | |
Record name | 2-Bromo-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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